molecular formula C24H26O9 B125416 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol CAS No. 153265-90-8

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol

Cat. No.: B125416
CAS No.: 153265-90-8
M. Wt: 458.5 g/mol
InChI Key: KTYAOQKEMRXFIY-NXOOKBFXSA-N
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Description

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the empirical formula C24H26O9 . It has a molecular weight of 458.46 . This compound is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 61 bonds. There are 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 2 aromatic esters, 3 hydroxyl groups, and 3 secondary alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 458.46 and an empirical formula of C24H26O9 .

Scientific Research Applications

Synthesis of Enantiomerically Pure Derivatives

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has been used as a central intermediate in the synthesis of enantiomerically pure myo-inositol derivatives. These derivatives are crucial for preparing various inositol phosphates. The synthesis process involves regio- and enantioselective enzymatic esterifications, highlighting the compound's significance in creating optically pure substances for further research applications (Andersch & Schneider, 1993).

Development of Phosphatidyl-myo-inositols

Another application of this compound is in the synthesis of phosphatidyl-myo-inositols. A study demonstrated the direct phosphatidylation of this compound with sn-3-phosphatidic acid, leading to the production of 1d-1-(sn-3-phosphatidyl)-myo-inositol with high yield and purity. This process is significant for large-scale production and has implications in the study of phosphatidyl-myo-inositols (Aneja & Aneja, 2000).

Synthesis of Inositol Trisphosphate Affinity Ligands

The compound has been utilized in the synthesis of D-myo-inositol 1,4,5-trisphosphate affinity ligands. These ligands are essential for isolating D-myo-inositol 1,4,5-trisphosphate-binding proteins, which have a significant role in various biological processes, including the stimulation of Ca2+ release from the endoplasmic reticulum in cells (Tegge & Ballou, 1992).

Enzymatic Desymmetrization

This compound has also been a subject of enzymatic desymmetrization studies. The enantioselective enzymatic desymmetrization of this derivative, catalyzed by Thermomyces lanuginosus lipase, resulted in the efficient production of 1D-1-O-acetyl-4,6-di-O-benzyl-myo-inositol, a precursor to inositol phosphates (Vasconcelos et al., 2014).

Future Directions

Given its potential as a chemotherapy drug , future research may focus on further elucidating its mechanism of action and exploring its efficacy in various cancer models.

Biochemical Analysis

Biochemical Properties

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of inositol phosphates, such as inositol polyphosphate kinases and phosphatases. These interactions can modulate the levels of inositol phosphates, which are important signaling molecules in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the phosphoinositide signaling pathway, which plays a critical role in cell growth, survival, and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and function. For instance, it can inhibit or activate inositol polyphosphate kinases, leading to changes in the levels of inositol phosphates. These changes can subsequently affect various cellular processes, including cell signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and metabolic disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of inositol phosphates. It interacts with enzymes such as inositol polyphosphate kinases and phosphatases, influencing the levels of inositol phosphates and other metabolites. These interactions can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific inositol transporters and bind to proteins that facilitate its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and proteins involved in cellular metabolism .

Properties

IUPAC Name

[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYAOQKEMRXFIY-NXOOKBFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451523
Record name (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153265-90-8
Record name (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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